

# Spectroscopic Analysis of 2,2-Dichloropentane: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-Dichloropentane

CAS No.: 34887-14-4

Cat. No.: B14692929

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This technical guide provides a comprehensive overview of the key spectroscopic data for the halogenated alkane, **2,2-Dichloropentane**. Due to the limited availability of experimentally derived nuclear magnetic resonance (NMR) and infrared (IR) spectra in public databases, this document presents predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR data, alongside experimental mass spectrometry data. The methodologies detailed herein are standard protocols applicable to the spectroscopic analysis of similar volatile organic compounds.

## Spectroscopic Data Summary

The following sections summarize the predicted and experimental spectroscopic data for **2,2-Dichloropentane**.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

The proton NMR spectrum of **2,2-Dichloropentane** is expected to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 0.95	Triplet	3H	-CH <sub>3</sub> (C5)
~ 1.70	Sextet	2H	-CH <sub>2</sub> - (C4)
~ 2.10	Triplet	2H	-CH <sub>2</sub> - (C3)
~ 1.85	Singlet	3H	-CH <sub>3</sub> (C1)

Note: Predicted values are generated based on standard chemical shift increments and may vary slightly from experimental data.

## Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

The carbon-13 NMR spectrum is predicted to display five signals, one for each unique carbon atom in the **2,2-Dichloropentane** molecule.

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~ 13.8	C5
~ 16.9	C4
~ 45.0	C3
~ 30.0	C1
~ 85.0	C2

Note: Predicted values are generated based on established correlation tables and computational models.

## Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of **2,2-Dichloropentane** will exhibit characteristic absorptions corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
750-650	Strong	C-Cl stretch

Note: Predicted values. The C-Cl stretching frequency can be variable.

## Mass Spectrometry (Electron Ionization) Data

The following mass spectrometry data is derived from the National Institute of Standards and Technology (NIST) database.<sup>[1]</sup>

m/z	Relative Intensity	Possible Fragment
105	100	[M-Cl] <sup>+</sup>
69	80	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
43	60	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
107	33	[M-Cl] <sup>+</sup> ( <sup>37</sup> Cl isotope)
140	5	[M] <sup>+</sup> (molecular ion with <sup>235</sup> Cl)
142	3	[M] <sup>+</sup> (molecular ion with <sup>135</sup> Cl and <sup>137</sup> Cl)
144	<1	[M] <sup>+</sup> (molecular ion with <sup>237</sup> Cl)

Note: The molecular ion peak is often of low abundance in the mass spectra of halogenated alkanes due to facile fragmentation.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the carbon-hydrogen framework of **2,2-Dichloropentane**.

Methodology:

- **Sample Preparation:** A sample of **2,2-Dichloropentane** (approximately 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz) is used.
- **$^1\text{H}$  NMR Acquisition:**
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used.
  - A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.
  - The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.
- **$^{13}\text{C}$  NMR Acquisition:**
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.
  - A larger number of scans (typically 1024 or more) and a longer relaxation delay are used due to the lower natural abundance and longer relaxation times of  $^{13}\text{C}$  nuclei.
  - The FID is processed similarly to the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,2-Dichloropentane**, particularly the C-H and C-Cl bonds.

Methodology:

- Sample Preparation: As **2,2-Dichloropentane** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean, empty salt plates is recorded.
  - The sample is placed in the spectrometer's sample compartment.
  - The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,2-Dichloropentane** to confirm its molecular formula and structure.

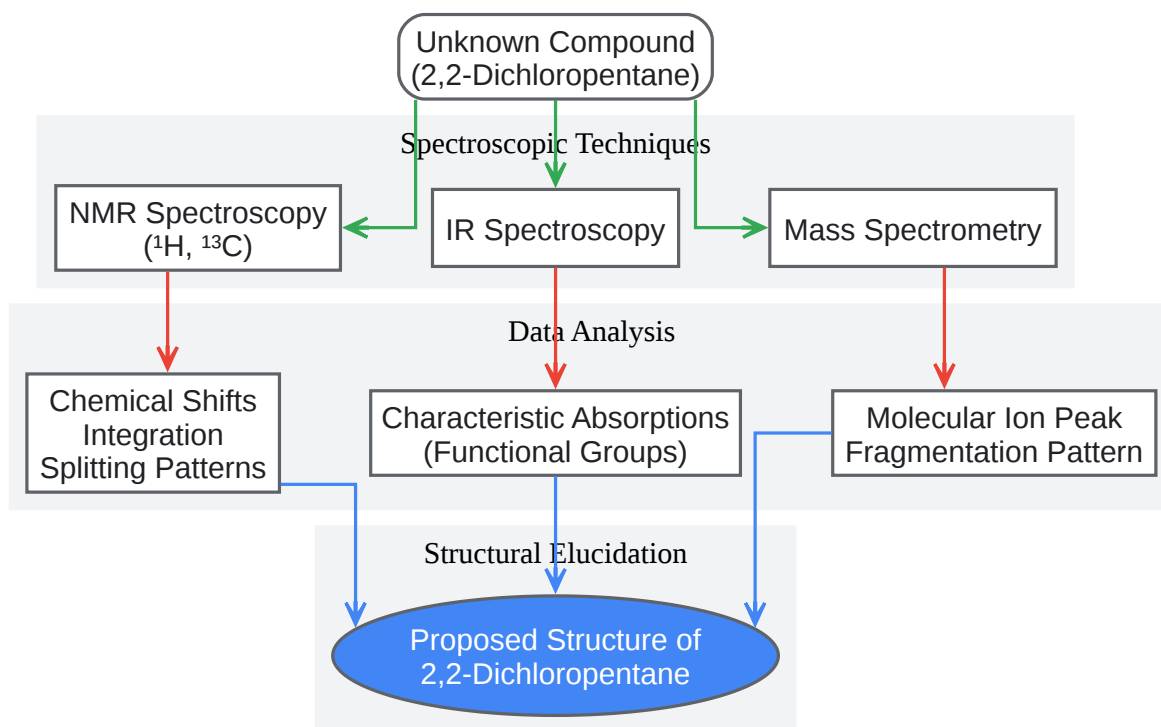
Methodology:

- Sample Introduction: A small amount of the volatile **2,2-Dichloropentane** is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.
- Ionization: Electron Ionization (EI) is employed. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound such as **2,2-Dichloropentane**.



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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of **2,2-Dichloropentane**.

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## References

- 1. [drawellanalytical.com](https://drawellanalytical.com) [[drawellanalytical.com](https://drawellanalytical.com)]
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